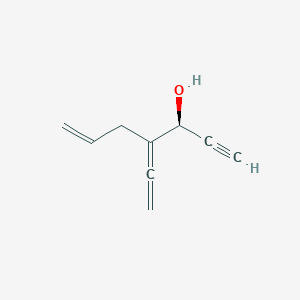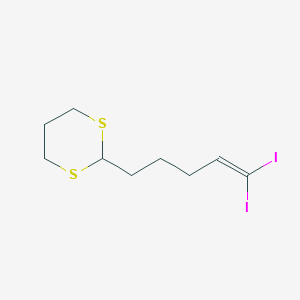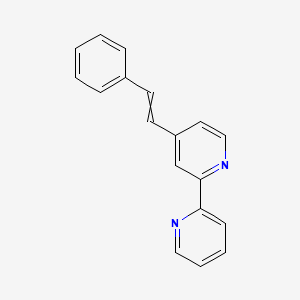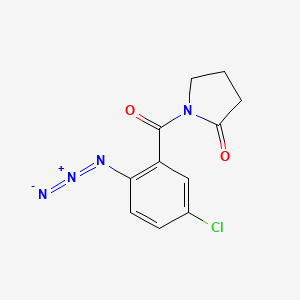![molecular formula C17H16F17N2O4- B14215824 2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate CAS No. 821806-56-8](/img/structure/B14215824.png)
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate is a complex chemical compound known for its unique structure and properties. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate involves multiple steps, starting with the preparation of the fluorinated precursor. The reaction conditions typically require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Common reagents used in the synthesis include fluorinating agents and organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using advanced techniques such as continuous flow reactors. These methods allow for the efficient and consistent production of the compound while maintaining high purity levels. The use of automated systems ensures precise control over reaction conditions, leading to improved yields and reduced production costs.
化学反应分析
Types of Reactions
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce fluorinated carboxylic acids, while reduction reactions may yield fluorinated alcohols.
科学研究应用
2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and proteins, leading to changes in their activity. These interactions can result in the modulation of biological pathways, making the compound useful in various research applications.
相似化合物的比较
Similar Compounds
Similar compounds to 2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate include other fluorinated organic compounds such as:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Fluorinated ethers
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a hydrazine-1-carboxylate group. This unique feature contributes to its distinct chemical behavior and makes it valuable for specific research applications.
属性
CAS 编号 |
821806-56-8 |
|---|---|
分子式 |
C17H16F17N2O4- |
分子量 |
635.29 g/mol |
IUPAC 名称 |
N-[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptadecafluoro-2,2-dimethyltridecan-3-yl)oxycarbonylamino]carbamate |
InChI |
InChI=1S/C17H17F17N2O4/c1-9(2,3)6(40-8(39)36-35-7(37)38)4-5-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h6,35H,4-5H2,1-3H3,(H,36,39)(H,37,38)/p-1 |
InChI 键 |
HDJAKTWDWQFBKN-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C(CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)NNC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole](/img/structure/B14215744.png)

![5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B14215770.png)

![4-[(2S)-3,3-diphenyloxiran-2-yl]benzonitrile](/img/structure/B14215774.png)


![{[(3-Isocyanatocyclobutyl)oxy]methyl}benzene](/img/structure/B14215793.png)
![2-[(3-Bromophenyl)carbamoyloxy]-4-chlorobenzoic acid](/img/structure/B14215799.png)

![Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14215813.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B14215819.png)
